REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:11])=[C:6]([CH:10]=1)[C:7](O)=[O:8].Cl.[CH3:13][NH:14][O:15][CH3:16].C1N(P(Cl)(N2C(=O)OCC2)=O)C(=O)OC1>N1C=CC=CC=1.O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:11])=[C:6]([CH:10]=1)[C:7]([N:14]([O:15][CH3:16])[CH3:13])=[O:8] |f:1.2|
|
Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C(=O)O)C1)F
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
52.4 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
171 g
|
Type
|
reactant
|
Smiles
|
C1COC(=O)N1P(=O)(N2CCOC2=O)Cl
|
Name
|
|
Quantity
|
490 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×1 L)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with 1 N hydrochloric acid (3×500 mL), saturated aqueous NaHCO3 (500 mL), brine (1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C(=O)N(C)OC)C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 106 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |